BenchChemオンラインストアへようこそ!

3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-amine

Medicinal Chemistry Structure‑Activity Relationship Lead Optimisation

3‑(1H‑Benzimidazol‑2‑yl)‑1‑benzyl‑4,5‑dimethyl‑1H‑pyrrol‑2‑amine (CAS 929809‑85‑8; molecular formula C₂₀H₂₀N₄; molecular weight 316.4 g mol⁻¹) is a heterocyclic small molecule that combines a benzimidazole ring linked at the 3‑position of a 4,5‑dimethyl‑1H‑pyrrol‑2‑amine core with an N‑benzyl substituent on the pyrrole nitrogen [REFS‑1][REFS‑2]. The planar, conjugated π‑system created by the benzimidazole‑pyrrole junction and the 4,5‑dimethyl decoration is a common motif in kinase inhibitor and angiotensin II AT₁ receptor antagonist programmes, although published quantitative biological data for this exact compound remain extremely scarce [REFS‑2][REFS‑3].

Molecular Formula C20H20N4
Molecular Weight 316.4 g/mol
Cat. No. B7818346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-amine
Molecular FormulaC20H20N4
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)N)CC4=CC=CC=C4)C
InChIInChI=1S/C20H20N4/c1-13-14(2)24(12-15-8-4-3-5-9-15)19(21)18(13)20-22-16-10-6-7-11-17(16)23-20/h3-11H,12,21H2,1-2H3,(H,22,23)
InChIKeyHLSGYUSAGFSGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑(1H‑Benzimidazol‑2‑yl)‑1‑benzyl‑4,5‑dimethyl‑1H‑pyrrol‑2‑amine – Structural Identity and Core Chemotype


3‑(1H‑Benzimidazol‑2‑yl)‑1‑benzyl‑4,5‑dimethyl‑1H‑pyrrol‑2‑amine (CAS 929809‑85‑8; molecular formula C₂₀H₂₀N₄; molecular weight 316.4 g mol⁻¹) is a heterocyclic small molecule that combines a benzimidazole ring linked at the 3‑position of a 4,5‑dimethyl‑1H‑pyrrol‑2‑amine core with an N‑benzyl substituent on the pyrrole nitrogen [REFS‑1][REFS‑2]. The planar, conjugated π‑system created by the benzimidazole‑pyrrole junction and the 4,5‑dimethyl decoration is a common motif in kinase inhibitor and angiotensin II AT₁ receptor antagonist programmes, although published quantitative biological data for this exact compound remain extremely scarce [REFS‑2][REFS‑3].

Why 3‑(1H‑Benzimidazol‑2‑yl)‑1‑benzyl‑4,5‑dimethyl‑1H‑pyrrol‑2‑amine Cannot Be Simply Replaced by a Close Analog


In the benzimidazole‑pyrrole chemotype, even minor variations at the N‑1 position of the pyrrole ring can profoundly alter receptor affinity, selectivity, and pharmacokinetics. For instance, N‑phenyl‑pyrrole AT₁ antagonists achieve nanomolar IC₅₀ values, whereas N‑benzyl‑substituted imidazole analogues in the same target class frequently show only moderate or negligible activity [REFS‑1][REFS‑2]. The unsubstituted N‑benzyl group of the target compound imparts a distinct combination of lipophilicity, electron density, and conformational flexibility compared with the 4‑fluorobenzyl, 4‑methoxybenzyl, and N‑phenyl variants that are commercially catalogued. Consequently, substituting any of those analogues without experimental confirmation risks obtaining a molecule with a completely different pharmacodynamic and pharmacokinetic profile, invalidating the intended screening or scale‑up objective.

Quantitative Differentiation Evidence for 3‑(1H‑Benzimidazol‑2‑yl)‑1‑benzyl‑4,5‑dimethyl‑1H‑pyrrol‑2‑amine Versus Closest Analogs


Structural Distinction by N‑Substituent: Unsubstituted Benzyl vs. 4‑Fluorobenzyl and 4‑Methoxybenzyl

The target compound carries an unsubstituted benzyl group at the pyrrole N‑1 position, whereas the closest commercially available congeners bear electron‑withdrawing (4‑fluorobenzyl) or electron‑donating (4‑methoxybenzyl) substituents [REFS‑1][REFS‑2]. The unsubstituted benzyl offers a balanced lipophilicity (clogP ≈ 3.8–4.2) with a smaller van der Waals volume, which is predicted to alter both passive membrane permeability and binding‑pocket complementarity relative to the substituted analogues. Quantitative functional data for these specific analogues are not publicly available; therefore the differentiation rests on the distinct physicochemical and steric signature of the benzyl group.

Medicinal Chemistry Structure‑Activity Relationship Lead Optimisation

Divergence from the N‑Phenylpyrrole AT₁ Antagonist Pharmacophore

The reference N‑phenylpyrrole series reported by Xu et al. (2007) achieved IC₅₀ values of 1.6 ± 0.09 nM and 2.64 ± 0.7 nM for compounds 10a and 10g in a [¹²⁵I]AngII‑binding assay [REFS‑1]. The target compound replaces the N‑phenyl group with an N‑benzyl group, inserting an sp³‑hybridised methylene spacer that breaks the direct conjugation between the aromatic ring and the pyrrole nitrogen. N‑Benzyl‑substituted imidazole derivatives evaluated in the same target class have been reported to exhibit moderate or undetectable AT₁ affinity [REFS‑2], indicating that the N‑benzyl motif can be detrimental to potency. Actual AT₁ binding data for the target compound have not been disclosed.

Angiotensin II Receptor AT₁ Antagonist GPCR Pharmacology

Unsubstituted 2‑Amine as a Versatile Synthetic Handle

The target compound retains a free primary amine at the 2‑position of the pyrrole ring, whereas the commercially listed N‑[3‑(1H‑benzimidazol‑2‑yl)‑1‑benzyl‑4,5‑dimethyl‑1H‑pyrrol‑2‑yl]propanamide analogue is already acylated [REFS‑1]. The free amine permits direct acylation, reductive amination, or sulfonylation without a deprotection step, reducing the synthetic sequence by at least one step compared with the propanamide derivative. Quantitative yields for specific transformations have not been published, but the functional‑group availability is unambiguous.

Synthetic Chemistry Derivatisation Parallel Synthesis

Absence of Quantitative Biological Profiling – Key Knowledge Gap

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents did not identify any peer‑reviewed report or patent that provides IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy data for 3‑(1H‑benzimidazol‑2‑yl)‑1‑benzyl‑4,5‑dimethyl‑1H‑pyrrol‑2‑amine. In contrast, the N‑phenylpyrrole AT₁ series has published potency values, and the 4‑fluorobenzyl/4‑methoxybenzyl analogues are at least listed in several commercial catalogues, implying they may have been used in proprietary screening campaigns. The absence of public activity data for the target compound means that its pharmacological profile is entirely unvalidated.

Data Gap Analysis Procurement Risk Assay Readiness

Recommended Application Scenarios for 3‑(1H‑Benzimidazol‑2‑yl)‑1‑benzyl‑4,5‑dimethyl‑1H‑pyrrol‑2‑amine Based on Current Evidence


Negative‑Control or Selectivity Probe in AT₁ Receptor Antagonist Programmes

Because N‑benzyl substitution is predicted from class‑level data to sharply reduce AT₁ affinity, this compound can serve as a low‑potency control in radioligand displacement or functional assays, enabling researchers to confirm that observed activity in the N‑phenyl series is driven by the N‑aryl motif rather than by the benzimidazole‑pyrrole core alone [REFS‑1][REFS‑2].

Core Scaffold for Focused Amide/Sulfonamide Library Synthesis

The free 2‑amine handle allows one‑step diversification under mild conditions (e.g., HATU‑mediated acylation) without requiring deprotection. This makes the compound an efficient starting point for generating a 50–200‑member library aimed at exploring SAR around the pyrrole‑amine position, benchmarked against the pre‑acylated propanamide analogue that demands extra synthetic steps [REFS‑1].

Physicochemical Benchmarking of N‑Substituent Effects in Benzimidazole‑Pyrrole Hybrids

The unsubstituted benzyl group provides a neutral reference point for measuring how electron‑withdrawing (4‑F) or electron‑donating (4‑OMe) substituents influence logP, solubility, metabolic stability, and permeability in a matched molecular pair analysis. Such benchmarking can guide the design of analogues with optimal drug‑like properties [REFS‑1][REFS‑2].

Computational Chemistry and Molecular Docking Model Validation

Because no experimental target‑engagement data exist, the compound is well‑suited for prospective docking and molecular dynamics studies aimed at predicting binding poses in kinase or GPCR pockets. The predicted inactivity at AT₁ receptors (based on N‑benzyl SAR) can be used to challenge computational models and refine scoring functions [REFS‑1][REFS‑2].

Quote Request

Request a Quote for 3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.